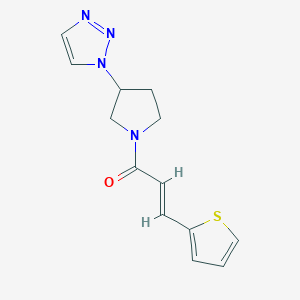

(E)-1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-3-thiophen-2-yl-1-[3-(triazol-1-yl)pyrrolidin-1-yl]prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4OS/c18-13(4-3-12-2-1-9-19-12)16-7-5-11(10-16)17-8-6-14-15-17/h1-4,6,8-9,11H,5,7,10H2/b4-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSGODIUIELGQEC-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C=CN=N2)C(=O)C=CC3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CC1N2C=CN=N2)C(=O)/C=C/C3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one, a compound featuring a triazole and pyrrolidine moiety, has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, including anticancer, antimicrobial, and enzyme inhibition activities.

The molecular formula of the compound is with a molecular weight of 274.34 g/mol. Its structure includes a thiophene ring and a triazole group, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 274.34 g/mol |

| CAS Number | 2034998-13-3 |

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety often exhibit notable antimicrobial properties. For instance, studies have shown that related triazole derivatives can inhibit the growth of various bacterial strains, particularly those resistant to conventional antibiotics. An investigation into similar compounds demonstrated effective inhibition against ESKAPE pathogens, which are known for their multidrug resistance .

Anticancer Activity

The compound's potential as an anticancer agent has been explored in several studies. Notably, triazole-containing compounds have been reported to exhibit significant cytotoxic effects against various cancer cell lines. For example, analogs of this compound have shown promising results against human glioblastoma cells (U-251 MG), indicating a possible mechanism involving apoptosis induction in cancer cells .

Enzyme Inhibition

The inhibition of specific enzymes is another area where this compound shows promise. Triazole derivatives have been studied for their ability to inhibit sphingosine kinase (SphK), an enzyme implicated in cancer progression and inflammation. The evaluation of new analogs for SphK inhibition has highlighted the importance of structural modifications in enhancing potency .

Case Studies and Research Findings

- Antimicrobial Screening : A study focused on various triazole derivatives found that modifications to the triazole ring significantly affected antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of electron-donating groups enhanced activity against resistant strains .

- Cytotoxicity Assays : In vitro tests on U-251 MG glioblastoma cells revealed that specific analogs of the compound could reduce cell viability significantly. The mechanism was linked to the induction of apoptosis through caspase activation .

- Enzyme Interaction Studies : Computational docking studies have suggested that this compound binds effectively to the active site of SphK, indicating its potential as a therapeutic agent in targeting sphingosine pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous enone derivatives:

Key Findings:

Structural Flexibility vs. Rigidity: The target compound’s pyrrolidine-triazole moiety offers conformational flexibility compared to rigid frameworks like adamantane or pyridine . This flexibility may enhance binding to dynamic enzyme pockets.

Electronic Effects: Thiophene substituents in all compounds contribute π-π stacking interactions. The triazole group in the target compound provides dual hydrogen-bonding sites (N–H and lone pairs), absent in pyrazole- or sulfonyl-based analogs .

Pharmacokinetic Properties: Methyl groups on pyrazole/thiophene rings (e.g., ) improve lipophilicity (logP ~3.5 estimated) compared to the target compound (logP ~2.8), favoring blood-brain barrier penetration.

Synthetic Accessibility: Adamantane- and pyridine-containing enones require multi-step syntheses involving hazardous reagents (e.g., adamantane bromination) , whereas the target compound’s pyrrolidine-triazole motif could be assembled via click chemistry, enhancing synthetic feasibility .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one?

- Methodology : The synthesis typically involves multi-step organic reactions. Key steps include:

- Huisgen 1,3-dipolar cycloaddition for triazole ring formation under copper(I)-catalyzed conditions.

- Knoevenagel condensation to form the enone system (prop-2-en-1-one) under reflux with a base catalyst (e.g., piperidine).

- Purification via column chromatography (silica gel, gradient elution) or crystallization (using ethanol/water mixtures) to achieve >95% purity .

- Optimization : Microwave-assisted synthesis can reduce reaction times (e.g., 30 minutes vs. 12 hours) while maintaining yields >80% .

Q. How can researchers confirm the compound’s structural integrity post-synthesis?

- Spectroscopic Techniques :

- NMR : Compare H and C chemical shifts with computed DFT values to validate pyrrolidine and triazole ring conformations.

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) within 5 ppm error margins .

- X-ray Crystallography : Use single-crystal diffraction to resolve spatial geometry, particularly for stereochemical assignments (e.g., E/Z configuration) .

Advanced Research Questions

Q. How can contradictions in reaction yields under varying solvent systems be analyzed?

- Case Study : Conflicting yields (e.g., 60% in DMF vs. 75% in THF) may arise from solvent polarity effects on intermediate stabilization.

- Resolution Strategy :

- Perform kinetic studies (e.g., in situ IR monitoring) to identify rate-limiting steps.

- Use computational modeling (e.g., COSMO-RS) to predict solvent-solute interactions and optimize dielectric environments .

Q. What experimental designs are recommended for evaluating bioactivity while minimizing false positives?

- Targeted Assays :

- Enzyme Inhibition : Use fluorescence-based assays (e.g., trypsin-like proteases) with Z’-factor >0.5 to ensure robustness.

- Cellular Uptake : Label the compound with C or fluorescent tags (e.g., BODIPY) for quantitative tracking in live-cell imaging .

- Control Strategies :

- Include scaffold analogs (e.g., triazole-free derivatives) to isolate the pharmacophoric contribution of the triazole ring .

Q. How can researchers address low aqueous solubility in in vitro assays?

- Formulation Strategies :

- Use co-solvents (e.g., DMSO/PEG 400 mixtures) at ≤1% v/v to avoid cytotoxicity.

- Synthesize prodrugs (e.g., phosphate esters) to enhance hydrophilicity, followed by enzymatic activation in biological media .

- Analytical Validation :

- Quantify solubility via HPLC-UV with a calibration curve (R >0.99) and confirm stability under assay conditions (pH 7.4, 37°C) .

Q. What computational methods are suitable for predicting metabolic stability of this compound?

- In Silico Tools :

- CYP450 Metabolism : Use Schrödinger’s BioLuminate to predict oxidation sites (e.g., thiophene ring) and half-life (t).

- ADMET Prediction : Apply QikProp to estimate LogP (target: 2–3) and blood-brain barrier penetration (BBBP) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting spectral data (e.g., H NMR splitting patterns)?

- Root Cause : Discrepancies may arise from dynamic effects (e.g., rotamers in pyrrolidine rings) or paramagnetic impurities.

- Resolution :

- Acquire variable-temperature NMR (-20°C to 60°C) to observe coalescence of split peaks.

- Compare with 2D NMR (COSY, NOESY) to confirm through-space couplings .

Key Physicochemical Properties

Q. What solvent systems are optimal for chromatographic purification?

- HPLC : Use C18 columns with acetonitrile/water (70:30) + 0.1% TFA (retention time: ~8.2 min).

- TLC : Silica gel GF254, ethyl acetate/hexanes (3:7), R ≈ 0.45 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.